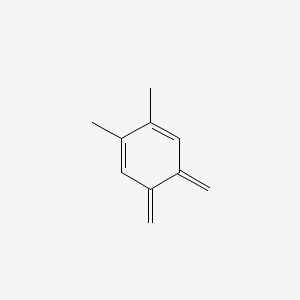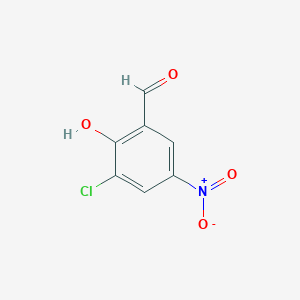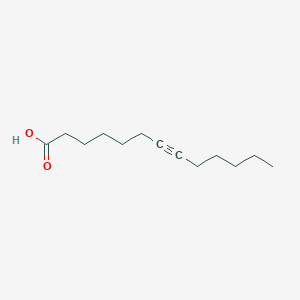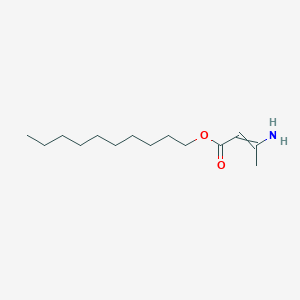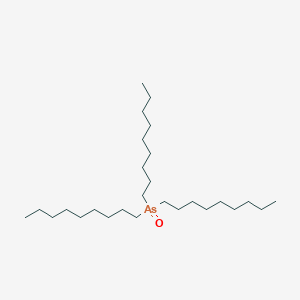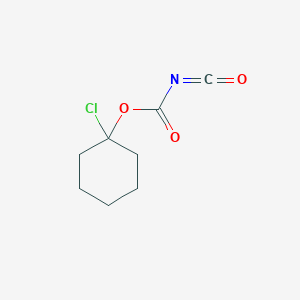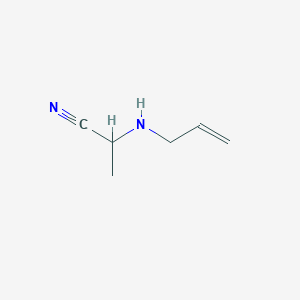![molecular formula C15H17N3O2 B14643890 2-[2-(6-Methoxynaphthalen-2-yl)propylidene]hydrazine-1-carboxamide CAS No. 54215-40-6](/img/structure/B14643890.png)
2-[2-(6-Methoxynaphthalen-2-yl)propylidene]hydrazine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(6-Methoxynaphthalen-2-yl)propylidene]hydrazine-1-carboxamide is a chemical compound that belongs to the class of hydrazine derivatives. This compound is characterized by the presence of a methoxynaphthalene moiety, which is a naphthalene ring substituted with a methoxy group, and a hydrazine carboxamide group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(6-Methoxynaphthalen-2-yl)propylidene]hydrazine-1-carboxamide typically involves the reaction of 2-(6-methoxynaphthalen-2-yl)propionic acid hydrazide with an appropriate aldehyde or ketone. One common method involves the use of 4-methylpentan-2-one in the presence of a solvent such as polyethylene glycol (PEG) 400 . The reaction conditions usually include stirring the reaction mixture at room temperature for several hours, followed by purification steps such as recrystallization to obtain the desired product in high yield.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as column chromatography or crystallization.
化学反応の分析
Types of Reactions
2-[2-(6-Methoxynaphthalen-2-yl)propylidene]hydrazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The hydrazine moiety can be reduced to form hydrazides.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of hydrazides.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学的研究の応用
2-[2-(6-Methoxynaphthalen-2-yl)propylidene]hydrazine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 2-[2-(6-Methoxynaphthalen-2-yl)propylidene]hydrazine-1-carboxamide involves its interaction with specific molecular targets. The methoxynaphthalene moiety can interact with various enzymes and receptors, while the hydrazine carboxamide group can form covalent bonds with nucleophilic sites on proteins and other biomolecules. These interactions can modulate biological pathways and result in the observed biological effects .
類似化合物との比較
Similar Compounds
2-(6-Methoxynaphthalen-2-yl)propanal: A related compound with similar structural features.
2-(6-Methoxynaphthalen-2-yl)propionic acid: Another related compound with a carboxylic acid group instead of a hydrazine carboxamide group.
Uniqueness
2-[2-(6-Methoxynaphthalen-2-yl)propylidene]hydrazine-1-carboxamide is unique due to the presence of both the methoxynaphthalene and hydrazine carboxamide moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
CAS番号 |
54215-40-6 |
|---|---|
分子式 |
C15H17N3O2 |
分子量 |
271.31 g/mol |
IUPAC名 |
[2-(6-methoxynaphthalen-2-yl)propylideneamino]urea |
InChI |
InChI=1S/C15H17N3O2/c1-10(9-17-18-15(16)19)11-3-4-13-8-14(20-2)6-5-12(13)7-11/h3-10H,1-2H3,(H3,16,18,19) |
InChIキー |
ATISBYXECASLQZ-UHFFFAOYSA-N |
正規SMILES |
CC(C=NNC(=O)N)C1=CC2=C(C=C1)C=C(C=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


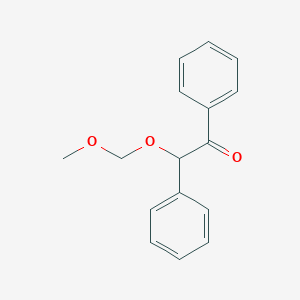
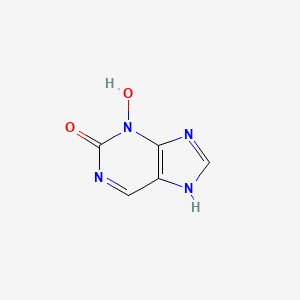
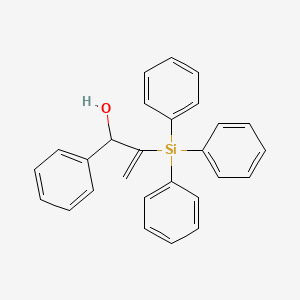
![1-Bromo-2-methylidenespiro[2.3]hexane](/img/structure/B14643833.png)
